molecular formula C11H11F3O3 B2842352 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid CAS No. 1782516-14-6

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

Cat. No.: B2842352
CAS No.: 1782516-14-6
M. Wt: 248.201
InChI Key: CQYHJXOOIMISMD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid is a fluorinated organic compound characterized by its trifluoromethyl group and a methoxyphenyl moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxybenzyl chloride and trifluoromethylpropanoic acid.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the methoxybenzyl chloride reacts with trifluoromethylpropanoic acid under basic conditions.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions are common, especially with nucleophiles attacking the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the application, but it generally involves the inhibition or activation of key enzymes.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but different functional groups.

  • 3,3,3-Trifluoro-2-(4-methoxyphenyl)propanoic acid: Similar but with a different position of the trifluoromethyl group.

Uniqueness: The uniqueness of 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid lies in its specific trifluoromethyl group placement and its methoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHJXOOIMISMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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